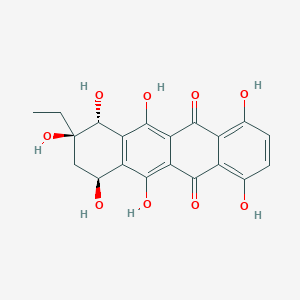
(7S,9R,10R)-9-ethyl-1,4,6,7,9,10,11-heptahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7S,9R,10R)-9-ethyl-1,4,6,7,9,10,11-heptahydroxy-8,10-dihydro-7H-tetracene-5,12-dione: is a complex organic compound known for its unique structure and significant biological activities This compound is part of the naphthacenedione family, which is characterized by a tetracyclic ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (7S,9R,10R)-9-ethyl-1,4,6,7,9,10,11-heptahydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves several steps. One common method includes the reduction of a diastereomeric mixture using sodium borohydride (NaBH₄), followed by epimerization of the hydroxyl group at the C7 position through a Mitsunobu reaction and subsequent ester hydrolysis . These steps ensure the production of a highly pure target compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, Mitsunobu reagents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new biochemical assays.
Medicine: In medicine, (7S,9R,10R)-9-ethyl-1,4,6,7,9,10,11-heptahydroxy-8,10-dihydro-7H-tetracene-5,12-dione is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit cell proliferation.
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (7S,9R,10R)-9-ethyl-1,4,6,7,9,10,11-heptahydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in modulating signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Doxorubicin: Another naphthacenedione derivative known for its anti-cancer properties.
Daunorubicin: Similar in structure and function, used in chemotherapy.
Epirubicin: A stereoisomer of doxorubicin with similar therapeutic applications.
Uniqueness: What sets (7S,9R,10R)-9-ethyl-1,4,6,7,9,10,11-heptahydroxy-8,10-dihydro-7H-tetracene-5,12-dione apart is its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its unique biological activity and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
17514-32-8 |
|---|---|
Molekularformel |
C20H18O9 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
(7S,9R,10R)-9-ethyl-1,4,6,7,9,10,11-heptahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O9/c1-2-20(29)5-8(23)11-14(19(20)28)18(27)13-12(17(11)26)15(24)9-6(21)3-4-7(22)10(9)16(13)25/h3-4,8,19,21-23,26-29H,2,5H2,1H3/t8-,19+,20+/m0/s1 |
InChI-Schlüssel |
YCGOFCMTIPNCPZ-YZQYHBQDSA-N |
SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O |
Isomerische SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O |
Kanonische SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O)O |
Synonyme |
(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,4,6,7β,8α,10α,11-heptahydroxy-5,12-naphthacenedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















